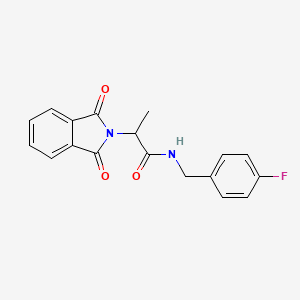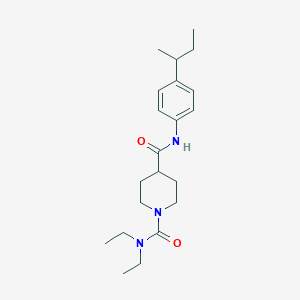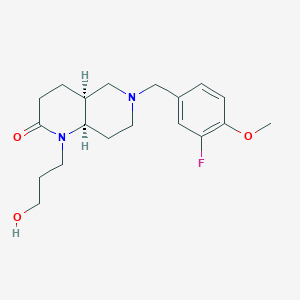
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in a variety of cellular processes.
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective inhibitor of PLD, an enzyme that is involved in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, this compound can alter these cellular processes, providing researchers with a valuable tool for studying the role of PLD in various biological systems.
Mécanisme D'action
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide works by binding to the catalytic site of PLD, inhibiting its activity. PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a lipid second messenger that is involved in a variety of cellular processes. By inhibiting PLD, this compound can alter the levels of phosphatidic acid in cells, leading to changes in cellular processes such as membrane trafficking and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit PLD activity in a dose-dependent manner, with IC50 values in the low micromolar range. In vivo studies have shown that this compound can alter the levels of phosphatidic acid in cells, leading to changes in cellular processes such as membrane trafficking and signal transduction. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide is its potency and selectivity for PLD. This makes it a valuable tool for studying the role of PLD in various biological systems. Additionally, the synthesis of this compound has been optimized to produce high yields and purity, making it readily available for scientific research. However, one limitation of this compound is its potential toxicity. While it has been shown to be well-tolerated in vitro and in vivo studies, care should be taken when using this compound in experiments to ensure that it does not have any adverse effects on cells or animals.
Orientations Futures
There are many potential future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide. One area of interest is its potential use as a cancer therapeutic. While in vitro studies have shown that this compound can inhibit the growth of cancer cells, further research is needed to determine its efficacy in vivo. Additionally, this compound may have potential as a therapeutic for other diseases that are characterized by abnormal PLD activity, such as Alzheimer's disease and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a tool for studying the role of PLD in various biological systems.
Méthodes De Synthèse
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)propanamide can be synthesized using a multi-step reaction process. The starting material is 4-fluorobenzylamine, which is reacted with ethyl 2-bromoacetate to form the intermediate ethyl 2-(4-fluorobenzylamino)acetate. This intermediate is then reacted with phthalic anhydride and triethylamine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-11(16(22)20-10-12-6-8-13(19)9-7-12)21-17(23)14-4-2-3-5-15(14)18(21)24/h2-9,11H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYOJSFLNMTOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5414422.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5414428.png)

![4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5414438.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5414443.png)
![1-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5414445.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5414450.png)
![methyl 4-({[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5414452.png)
![N-(4-ethoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5414454.png)
![N-(2-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5414462.png)


![3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5414508.png)